molecular formula C12H10N4O6S B15484663 Bis[3-nitro-4-aminophenyl]sulfone CAS No. 18491-91-3

Bis[3-nitro-4-aminophenyl]sulfone

Cat. No.: B15484663
CAS No.: 18491-91-3
M. Wt: 338.30 g/mol
InChI Key: XJRXNRFOESSSRE-UHFFFAOYSA-N
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Description

Bis[3-nitro-4-aminophenyl]sulfone (CAS: 100137-37-9) is a sulfone derivative featuring two phenyl rings connected by a sulfonyl group. Each phenyl ring is substituted with a nitro (-NO₂) group at the 3-position and an amino (-NH₂) group at the 4-position. Its molecular formula is C₁₂H₁₀N₄O₈S₄, with a molar mass of 466.49 g/mol .

Properties

CAS No.

18491-91-3

Molecular Formula

C12H10N4O6S

Molecular Weight

338.30 g/mol

IUPAC Name

4-(4-amino-3-nitrophenyl)sulfonyl-2-nitroaniline

InChI

InChI=1S/C12H10N4O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2

InChI Key

XJRXNRFOESSSRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key sulfone analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
Bis[3-nitro-4-aminophenyl]sulfone 3-NO₂, 4-NH₂ on phenyl 466.49 Polymer intermediates, VDAC-binding potential
Bis(4-fluoro-3-nitrophenyl)sulfone 4-F, 3-NO₂ 344.25 High-performance polymers, electronics
Bis(4-chlorophenyl)sulfone 4-Cl 287.18 Thermoplastics, oxidative stability
Bis(4-hydroxyphenyl)sulfone 4-OH 250.27 Dapsone impurity, polymer precursor
3-Amino-4-methoxybenzyl sulphone 3-NH₂, 4-OCH₃ 336.41 Pharmaceutical intermediates

Key Observations :

  • Electron Effects: The nitro group in this compound reduces electron density, enhancing stability against oxidation compared to hydroxyl or amino derivatives. However, the amino group introduces nucleophilic reactivity, which is absent in halogenated analogs like Bis(4-fluoro-3-nitrophenyl)sulfone.
  • Solubility: Amino and hydroxyl substituents increase polarity and water solubility, whereas halogenated or fully nitrated derivatives (e.g., Bis(4-fluoro-3-nitrophenyl)sulfone) exhibit lower solubility in aqueous media.
  • Thermal Stability : Halogenated sulfones (e.g., Bis(4-chlorophenyl)sulfone) show superior thermal stability due to strong C-Cl bonds, making them suitable for high-temperature thermoplastics .

Functional and Application Comparisons

Stability and Reactivity Challenges

  • Hydrolytic Stability: this compound’s amino groups may undergo hydrolysis under acidic/alkaline conditions, limiting its use in harsh environments. In contrast, halogenated analogs (e.g., Bis(4-chlorophenyl)sulfone) are hydrolytically stable .
  • Oxidative Degradation : Nitro groups improve resistance to oxidation, but sulfone linkages (S=O) remain susceptible to radical attack, a common issue in sulfonated PEMs .

Q & A

Q. What are the key considerations in designing a synthesis route for Bis[3-nitro-4-aminophenyl]sulfone?

A robust synthesis route must account for reactivity of functional groups (e.g., nitro and amino groups), solvent compatibility, and stepwise protection/deprotection strategies. For example, nitro groups are susceptible to reduction, necessitating controlled conditions to preserve the sulfone backbone. Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Evidence from similar sulfone syntheses highlights the use of coupling agents or nucleophilic aromatic substitution under anhydrous conditions . Methodological frameworks emphasize iterative optimization of temperature, stoichiometry, and catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic proton environments and confirm sulfone connectivity.
  • FT-IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O) and ~1150 cm1^{-1} (symmetric S=O) confirm sulfone presence.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C12_{12}H10_{10}N4_4O6_6S).
  • XRD : Crystallography resolves spatial arrangement, critical for reactivity studies . Cross-referencing data with computational models (e.g., DFT) enhances accuracy .

Q. How does the nitro group in this compound influence its reactivity?

The nitro group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions. However, under reductive conditions (e.g., H2_2/Pd-C), nitro groups convert to amines, altering the compound’s electronic properties. Stability studies suggest sulfone bonds remain intact under mild acidic/basic conditions, but prolonged exposure to strong acids may cleave the sulfone moiety .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : As a bifunctional building block for polymers or ligands.
  • Biochemical Probes : Nitro groups enable photoaffinity labeling; sulfone stability supports long-term assays.
  • Material Science : Incorporation into sulfonated polymers for ion-exchange membranes .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
  • Response Surface Methodology : Identify interactions between variables using central composite design.
  • Validation : Replicate optimal conditions (e.g., 100°C, 10 mol% CuI, 18 hrs) to achieve >85% yield .

Q. How should discrepancies in spectroscopic data be resolved during characterization?

  • Triangulation : Cross-validate NMR, IR, and MS data. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC).
  • Theoretical Alignment : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Controlled Degradation : Perform stability tests to rule out decomposition artifacts .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Laboratory Studies : Assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F).
  • Field Monitoring : Use LC-MS/MS to detect degradation products (e.g., sulfonic acids) in soil/water matrices.
  • Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna) across trophic levels .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking Simulations : Map interactions with enzyme active sites (e.g., cytochrome P450).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Profiling : Predict absorption, metabolism, and toxicity using QSAR models .

Q. What strategies address low reproducibility in sulfone-mediated coupling reactions?

  • Standardized Protocols : Pre-dry solvents and substrates (molecular sieves).
  • In Situ Monitoring : Use inline FT-IR or Raman to track reaction progress.
  • Byproduct Analysis : Employ GC-MS to identify side reactions (e.g., over-reduction of nitro groups) .

Q. How can researchers validate the proposed degradation pathways of this compound?

  • Isotopic Labeling : Use 15^{15}N-labeled nitro groups to trace amine formation during reduction.
  • Advanced MS/MS : Fragment ions confirm structural changes (e.g., sulfone cleavage to sulfonic acid).
  • Theoretical Confirmation : Align proposed pathways with computational reaction energy profiles .

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